molecular formula C9H11NO2 B11917748 (S)-3-Aminochroman-5-OL

(S)-3-Aminochroman-5-OL

Cat. No.: B11917748
M. Wt: 165.19 g/mol
InChI Key: VPUUQIZZTQPFQV-LURJTMIESA-N
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Description

(S)-3-Aminochroman-5-OL is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with an amino group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-5-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Amination: Introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group at the 5-position is introduced via selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.

    Enzymatic Methods: Employing enzymes to introduce chirality and functional groups with high specificity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Aminochroman-5-OL undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced chroman derivatives.

    Substitution: Nucleophilic or electrophilic substitution at the amino or hydroxyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Quinones or hydroxylated derivatives.

    Reduction Products: Reduced chroman derivatives.

    Substitution Products: Various substituted chroman derivatives.

Scientific Research Applications

(S)-3-Aminochroman-5-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Aminochroman-5-OL involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to oxidative stress and inflammation.

    Effects: Exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

    ®-3-Aminochroman-5-OL: The enantiomer of (S)-3-Aminochroman-5-OL with different biological activities.

    3-Aminochroman-5-OL: The racemic mixture of both enantiomers.

    Other Chroman Derivatives: Compounds with similar chroman ring structures but different substituents.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and other chroman derivatives.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-3-amino-3,4-dihydro-2H-chromen-5-ol

InChI

InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2/t6-/m0/s1

InChI Key

VPUUQIZZTQPFQV-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](COC2=CC=CC(=C21)O)N

Canonical SMILES

C1C(COC2=CC=CC(=C21)O)N

Origin of Product

United States

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